1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole

Catalog No.
S600505
CAS No.
84145-87-9
M.F
C6H11N3O
M. Wt
141.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole

CAS Number

84145-87-9

Product Name

1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole

IUPAC Name

2-(5-amino-2-methylimidazol-1-yl)ethanol

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

InChI

InChI=1S/C6H11N3O/c1-5-8-4-6(7)9(5)2-3-10/h4,10H,2-3,7H2,1H3

InChI Key

QIXFXNMDRJRTIJ-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CCO)N

Synonyms

1-(2-hydroxyethyl)-2-methyl-5-aminoimidazole, 1-HEM-aminoimidazole

Canonical SMILES

CC1=NC=C(N1CCO)N

Synthesis and Characterization:

1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole (OH-Et-Metronidazole) is a known metabolite of the widely used antibiotic metronidazole. Research has explored methods for synthesizing OH-Et-Metronidazole, with studies detailing ring-intact reduction pathways for its formation PubMed: .

1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole is a derivative of imidazole, characterized by the presence of a hydroxyethyl group and an amino group at specific positions on the imidazole ring. Its molecular formula is C₆H₁₁N₃O, and it features a unique structure that contributes to its biological activity and potential applications in pharmaceuticals.

Typical of imidazole derivatives. Key reactions include:

  • Reduction Reactions: It can be synthesized through the reduction of 5-nitroimidazole derivatives, resulting in the formation of aminoimidazoles .
  • Nucleophilic Additions: The amino group can act as a nucleophile, allowing for reactions with electrophiles, leading to the formation of various derivatives .
  • Cyclization Reactions: Under specific conditions, it can participate in cyclization to form more complex structures, which may have enhanced biological activities .

1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole exhibits notable biological properties:

  • Antimicrobial Activity: Similar to its parent compound metronidazole, it has demonstrated effectiveness against anaerobic bacteria and protozoa .
  • Potential Antitumor Properties: Preliminary studies suggest that it may possess anticancer activity, although further research is needed to establish its efficacy and mechanisms of action .

Several synthesis methods for 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole have been reported:

  • Reduction of Nitro Derivatives: The compound can be synthesized by reducing 2-methyl-5-nitroimidazole using catalytic hydrogenation or other reducing agents, yielding the corresponding amino compound .
  • Ring-Intact Reduction: This method involves reducing metronidazole to retain the imidazole ring structure while converting the nitro group to an amino group .

The applications of 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole are primarily found in the pharmaceutical industry:

  • Pharmaceutical Intermediates: It serves as an intermediate in synthesizing various drugs, particularly those targeting anaerobic infections.
  • Potential Therapeutic Agent: Due to its antimicrobial properties, it may be explored further for use in treating infections caused by resistant strains of bacteria .

Interaction studies involving 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole focus on its pharmacokinetics and potential interactions with other drugs:

  • Drug Metabolism: Investigations into how this compound is metabolized in the body can provide insights into its efficacy and safety profiles.
  • Synergistic Effects: Studies may also explore its interactions with other antimicrobial agents to assess potential synergistic effects that could enhance therapeutic outcomes .

1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
MetronidazoleNitro group at position 5Broad-spectrum antimicrobial activity
2-MethylimidazoleMethyl group at position 2Simpler structure; less biological activity
1-(Hydroxyethyl)-2-methylimidazoleHydroxyethyl group but lacks amino groupLess polar; different reactivity profile
5-Amino-1H-imidazoleAmino group at position 5Different biological activities compared to 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole

Uniqueness

The uniqueness of 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole lies in its combination of hydroxyethyl and amino groups, which enhances its solubility and potential bioactivity compared to similar compounds. This structural configuration may contribute to its effectiveness against specific pathogens while minimizing toxicity.

XLogP3

-0.5

Other CAS

84145-87-9

Wikipedia

1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole

Dates

Modify: 2024-02-18

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